Benzenediazonium, 2-carboxy-, chloride
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Overview
Description
Benzenediazonium, 2-carboxy-, chloride is an aromatic diazonium salt with the molecular formula C₇H₅ClN₂O₂. It is a derivative of benzenediazonium chloride, where a carboxyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium, 2-carboxy-, chloride is typically prepared from anthranilic acid (2-aminobenzoic acid). The preparation involves diazotization, where anthranilic acid reacts with nitrous acid (HNO₂) at low temperatures (0-5°C) to form the diazonium salt. The reaction is as follows:
C₆H₄(NH₂)(COOH)+HNO₂+HCl→C₆H₄(N₂Cl)(COOH)+2H₂O
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Benzenediazonium, 2-carboxy-, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group (-N₂⁺) can be replaced by other groups such as -Cl, -Br, -OH, etc., through Sandmeyer reactions.
Coupling Reactions: It can react with phenols or amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride (CuCl) or copper powder with hydrochloric acid (HCl) for chlorination.
Coupling Reactions: Phenol or aniline in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Chlorobenzene: Formed by treating this compound with CuCl.
Azo Dyes: Formed by coupling reactions with phenols or amines.
Scientific Research Applications
Benzenediazonium, 2-carboxy-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring aromatic substitution reactions.
Industry: Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of benzenediazonium, 2-carboxy-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo substitution reactions where the -N₂⁺ group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to the excellent leaving group ability of nitrogen gas (N₂), which drives the reaction forward.
Comparison with Similar Compounds
Benzenediazonium chloride: Lacks the carboxyl group, making it less reactive in certain coupling reactions.
Benzenediazonium, 4-carboxy-, chloride: Similar structure but with the carboxyl group in the para position, affecting its reactivity and applications.
Uniqueness: Benzenediazonium, 2-carboxy-, chloride is unique due to the presence of the carboxyl group at the ortho position, which influences its reactivity and makes it suitable for specific synthetic applications that other diazonium salts may not be as effective for.
Properties
CAS No. |
4661-46-5 |
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Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-carboxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H |
InChI Key |
YUBVOYPQDQDAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+]#N.[Cl-] |
Origin of Product |
United States |
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